3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride
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Overview
Description
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClF3O2S and a molecular weight of 250.67 g/mol . This compound is known for its trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclohexane with trifluoromethyl sulfonyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents . For example, in substitution reactions, the sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different products . Oxidation reactions may involve the conversion of the sulfonyl chloride group to a sulfonic acid group . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research. In biology, it can be used to modify biomolecules to study their functions and interactions . In medicine, the compound’s stability and selectivity make it a valuable tool for drug development and design . Additionally, in the industry, it is used in the synthesis of agrochemicals and materials with enhanced properties .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride involves the generation of the trifluoromethyl radical through photoredox catalysis . This radical can then participate in various reactions, such as the trifluoromethylation of alkenes and other substrates . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride can be compared with other trifluoromethylating agents, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) . While both compounds are used for introducing the trifluoromethyl group, this compound offers unique advantages in terms of stability and selectivity . Other similar compounds include trifluoromethyl iodide (CF3I) and trifluoromethyl bromide (CF3Br), which are also used in trifluoromethylation reactions .
Properties
IUPAC Name |
3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPYSHIJUJDRNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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